

An In-depth Technical Guide to 1-Cyclohexylpropan-2-amine

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Compound of Interest

Compound Name: 2-Cyclohexylpropan-1-amine

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Executive Summary

This technical guide provides a comprehensive scientific overview of 1-cyclohexylpropan-2-amine, a cycloalkylamine that is the N-desmethyl analog of the sympathomimetic agent propylhexedrine. This document delineates the nomenclature, physicochemical properties, synthesis methodologies, and the pharmacological mechanism of action of this compound. With structural similarities to potent monoamine releasing agents, 1-cyclohexylpropan-2-amine (also known by its synonym Norpropylhexedrine) serves as a key reference compound in the study of catecholaminergic systems. This guide consolidates critical technical information, including detailed synthesis protocols and characterization data, to support research and development activities in medicinal chemistry and pharmacology.

Nomenclature and Chemical Identity

The nomenclature of alicyclic amines can be complex. The compound of interest, colloquially referred to as beta-methylcyclohexaneethanamine, is most precisely identified by its IUPAC name.

- IUPAC Name: 1-cyclohexylpropan-2-amine[1][2][3]
- CAS Registry Number: 54704-34-6[1]
- Molecular Formula: C₉H₁₉N[1][4]
- Molecular Weight: 141.25 g/mol [1][4]

Synonyms

A variety of synonyms are used in literature and chemical databases to refer to this compound. Understanding these is crucial for comprehensive literature review.

- Norpropylhexedrine[1][3]
- Perhydroamphetamine[1]
- alpha-Methylcyclohexaneethanamine[1]
- 2-Amino-3-cyclohexylpropane[1]
- 2-Cyclohexyl-1-methylethylamine[1][4]

Chemical Structure

The structure consists of a cyclohexane ring attached to a propane backbone, with an amine group located at the second carbon of the propane chain. The alpha-carbon (C2 of the propane chain) is a chiral center, meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is presented below, providing essential data for experimental design and interpretation.

Property	Value	Source
Molecular Weight	141.25 g/mol	PubChem[1]
XLogP3	3.0	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	3	PubChem
Topological Polar Surface Area	26.0 Å ²	PubChem[1][4]
pKa (Predicted)	~10.9	Guidechem

Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and purity assessment of 1-cyclohexylpropan-2-amine.

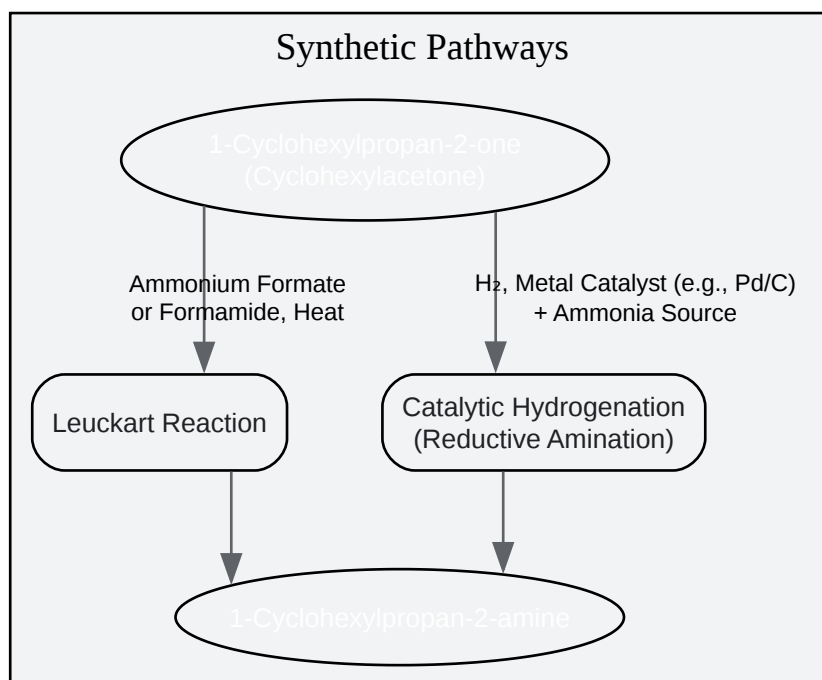
- ¹³C NMR Spectroscopy: Spectral data for 1-cyclohexylpropan-2-amine is available through public databases such as PubChem, which sources data from commercial libraries like Wiley's SpectraBase.[1]
- Mass Spectrometry (GC-MS): The mass spectrum of 1-cyclohexylpropan-2-amine is also available via SpectraBase, accessible through PubChem.[1] The fragmentation pattern of its precursor ketone, 1-cyclohexylpropan-2-one, is characterized by a McLafferty rearrangement.[6]
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available in the NIST Chemistry WebBook and through databases linked from PubChem.[1]

Synthesis Methodologies

The synthesis of 1-cyclohexylpropan-2-amine is most commonly achieved through reductive amination of its corresponding ketone precursor, 1-cyclohexylpropan-2-one (also known as cyclohexylacetone). This transformation is a cornerstone of amine synthesis in medicinal chemistry.[7]

Key Synthetic Pathways

Two primary methods for this reductive amination are the Leuckart reaction and catalytic hydrogenation.



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Caption: Key synthetic routes to 1-cyclohexylpropan-2-amine.

Experimental Protocol: Leuckart Reaction

The Leuckart reaction is a classic and cost-effective method for reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9] It is a one-pot procedure but requires high temperatures.[8][10]

Objective: To synthesize 1-cyclohexylpropan-2-amine from 1-cyclohexylpropan-2-one.

Materials:

- 1-Cyclohexylpropan-2-one
- Ammonium formate (or formamide)

- Hydrochloric acid (for hydrolysis)
- Sodium hydroxide (for basification)
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Standard glassware for extraction and distillation

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 1-cyclohexylpropan-2-one with a molar excess of ammonium formate (typically 2-4 equivalents).[11]
- **Heating:** Heat the mixture under reflux. The reaction temperature is typically high, often in the range of 150-190 °C.[9] The reaction proceeds via the formation of an N-formyl intermediate.[9]
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
- **Hydrolysis:** After cooling, add an excess of concentrated hydrochloric acid to the reaction mixture. Heat the mixture under reflux to hydrolyze the N-formyl intermediate to the primary amine hydrochloride salt.
- **Work-up:**
 - Cool the acidic solution and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-basic byproducts.

- Make the aqueous layer strongly alkaline by the careful addition of concentrated sodium hydroxide solution, which will liberate the free amine.
- Extract the free amine into diethyl ether or another suitable organic solvent.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-cyclohexylpropan-2-amine.

Self-Validation: The identity and purity of the final product should be confirmed by GC-MS, ^1H NMR, and ^{13}C NMR spectroscopy, comparing the obtained data with reference spectra.[12]

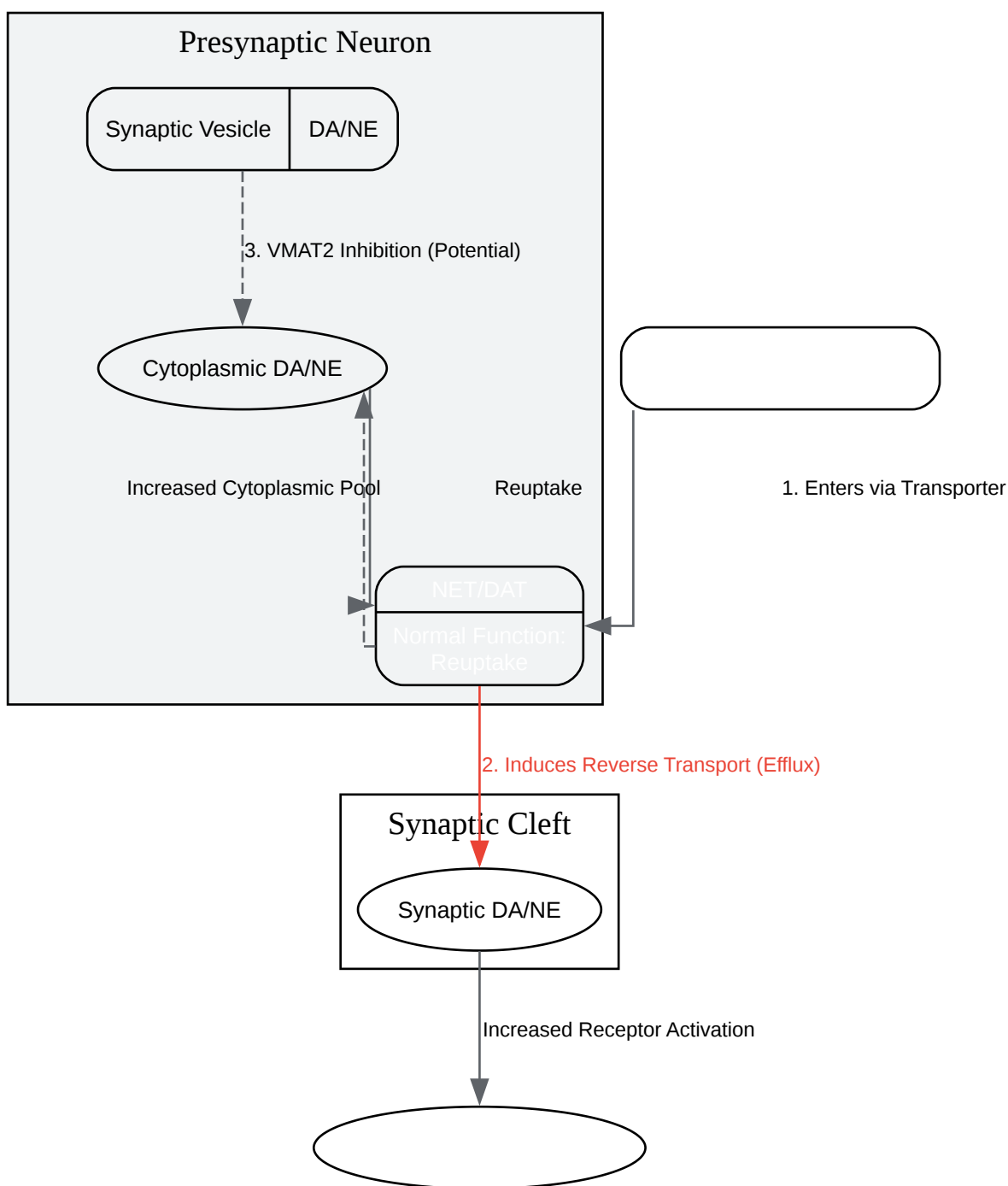
Pharmacology and Mechanism of Action

1-cyclohexylpropan-2-amine (Norpropylhexedrine) is pharmacologically classified as a monoamine releasing agent (MRA).[13] Its mechanism of action is analogous to other sympathomimetic amines like amphetamine, where it modulates the function of monoamine transporters.

Interaction with Monoamine Transporters

The primary molecular targets of 1-cyclohexylpropan-2-amine are the plasma membrane transporters for norepinephrine (NET), dopamine (DAT), and to a lesser extent, serotonin (SERT).[13][14]

- **Transporter Substrate Activity:** The compound acts as a substrate for these transporters, allowing it to be taken up into the presynaptic neuron.[13]
- **Reverse Transport:** Once inside the neuron, it induces a reversal of the transporter's normal function. Instead of taking up neurotransmitters from the synapse, the transporter begins to efflux them from the cytoplasm into the synaptic cleft.[13] This action is distinct from that of reuptake inhibitors, which merely block the transporter.
- **VMAT2 Inhibition:** Like some other MRAs, it may also interact with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm, further increasing the pool available for efflux.[13]



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Caption: Mechanism of monoamine release by 1-cyclohexylpropan-2-amine.

Pharmacological Effects

The efflux of norepinephrine and dopamine into the synapse leads to increased activation of adrenergic and dopaminergic receptors, resulting in sympathomimetic and central nervous

system stimulant effects. While specific binding affinity data (K_i values) for Norpropylhexedrine are not readily available in the cited literature, its action is inferred from its structural similarity to propylhexedrine and amphetamine, which have known affinities for NET and DAT.[14] The effects are primarily driven by norepinephrine and dopamine release.[13]

Applications in Research and Drug Development

As a primary metabolite of the nasal decongestant propylhexedrine, 1-cyclohexylpropan-2-amine is a critical compound for metabolism and pharmacokinetic studies.[3] Its structural relationship to amphetamine, but with an alicyclic ring instead of an aromatic ring, makes it a valuable tool compound for structure-activity relationship (SAR) studies to probe the requirements for binding and activity at monoamine transporters. This can inform the design of novel CNS stimulants, antidepressants (which often target NET and DAT), or other agents targeting the catecholaminergic system.[15][16]

Safety and Handling

1-Cyclohexylpropan-2-amine is classified as a hazardous chemical.

- GHS Hazard Statements:
 - H226: Flammable liquid and vapor.
 - H302: Harmful if swallowed.
 - H314: Causes severe skin burns and eye damage.

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

1-Cyclohexylpropan-2-amine is a structurally and pharmacologically significant primary amine. This guide has provided a detailed framework of its chemical identity, synthesis, and mechanism of action, tailored for a scientific audience. The synthesis via reductive amination of cyclohexylacetone is a robust and scalable method. Its role as a monoamine releasing agent

positions it as an important molecule for research into the function of catecholamine transporters and as a reference in the development of novel therapeutics targeting these systems.

References

- Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 20, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115665, 1-Cyclohexylpropan-2-amine. Retrieved February 20, 2026, from [\[Link\]](#)
- PubChemLite. (n.d.). 1-cyclohexylpropan-2-amine (C9H19N). Retrieved February 20, 2026, from [\[Link\]](#)
- Filo. (2025, December 5). Mass spectral analysis of 1-cyclohexylpropan-2-one results in several fra... Retrieved February 20, 2026, from [\[Link\]](#)
- Wang, L., et al. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Chemical Research.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12878583, (2S)-1-cyclohexylpropan-2-amine. Retrieved February 20, 2026, from [\[Link\]](#)
- Wikipedia. (n.d.). Leuckart reaction. Retrieved February 20, 2026, from [\[Link\]](#)
- Grokipedia. (n.d.). Leuckart reaction. Retrieved February 20, 2026, from [\[Link\]](#)
- Ingersoll, A. W., et al. (1936). Extensions of the Leuckart Synthesis of Amines. Journal of the American Chemical Society, 58(10), 1808–1811.
- Penchala, S. C., et al. (2015). Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors. Neuropsychopharmacology, 40(8), 1940–1951.
- National Center for Advancing Translational Sciences. (n.d.). 1-Cyclohexylpropan-2-amine. Inxight Drugs. Retrieved February 20, 2026, from [\[Link\]](#)
- Wikipedia. (n.d.). Monoamine releasing agent. Retrieved February 20, 2026, from [\[Link\]](#)

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved February 20, 2026, from [\[Link\]](#)
- Wikipedia. (n.d.). Norpropylhexedrine. Retrieved February 20, 2026, from [\[Link\]](#)
- Semantic Scholar. (n.d.). Hitchhiker's Guide to Reductive Amination. Retrieved February 20, 2026, from [\[Link\]](#)
- Frontiers in Catalysis. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved February 20, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). ^1H and ^{13}C NMR spectra of anti-cyclohexyl-1,2-bromoamine. Retrieved February 20, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Retrieved February 20, 2026, from [\[Link\]](#)
- National Institutes of Health. (2015). Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors. Retrieved February 20, 2026, from [\[Link\]](#)
- PubMed. (2006, March 9). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. Retrieved February 20, 2026, from [\[Link\]](#)
- National Institutes of Health. (2011, September 1). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Retrieved February 20, 2026, from [\[Link\]](#)
- National Institutes of Health. (2025, April 14). Cryo-EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. Retrieved February 20, 2026, from [\[Link\]](#)

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Sources

- 1. 1-Cyclohexylpropan-2-amine | C₉H₁₉N | CID 115665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexylpropan-2-amine [drugs.ncats.io]
- 3. Norpropylhexedrine - Wikipedia [en.wikipedia.org]
- 4. (2S)-1-cyclohexylpropan-2-amine | C₉H₁₉N | CID 12878583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-cyclohexylpropan-2-amine (C₉H₁₉N) [pubchemlite.lcsb.uni.lu]
- 6. Mass spectral analysis of 1-cyclohexylpropan-2-one results in several fra.. [askfilo.com]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 14. Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
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